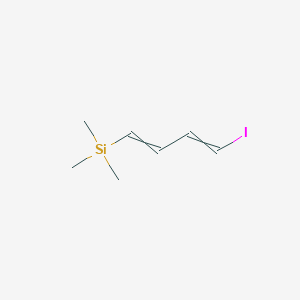
(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane is a chemical compound with the molecular formula C7H13ISi. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes an iodine atom and a trimethylsilyl group attached to a butadiene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane typically involves the reaction of 1,3-butadiene with iodine and trimethylsilyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
1,3-Butadiene+Iodine+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of silane derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield (4-azidobuta-1,3-dien-1-yl)(trimethyl)silane.
Wissenschaftliche Forschungsanwendungen
(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane involves its interaction with various molecular targets. The iodine atom and the trimethylsilyl group play crucial roles in its reactivity. The compound can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds and the modification of existing structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromobuta-1,3-dien-1-yl)(trimethyl)silane
- (4-Chlorobuta-1,3-dien-1-yl)(trimethyl)silane
- (4-Fluorobuta-1,3-dien-1-yl)(trimethyl)silane
Uniqueness
(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, leading to different reaction pathways and products.
Eigenschaften
CAS-Nummer |
156743-17-8 |
|---|---|
Molekularformel |
C7H13ISi |
Molekulargewicht |
252.17 g/mol |
IUPAC-Name |
4-iodobuta-1,3-dienyl(trimethyl)silane |
InChI |
InChI=1S/C7H13ISi/c1-9(2,3)7-5-4-6-8/h4-7H,1-3H3 |
InChI-Schlüssel |
VWXBOXJCYCDRCH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C=CC=CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


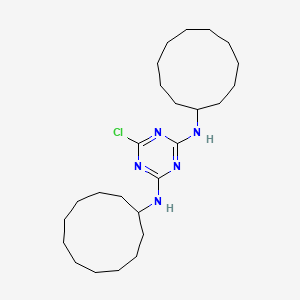
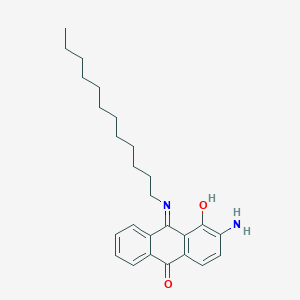
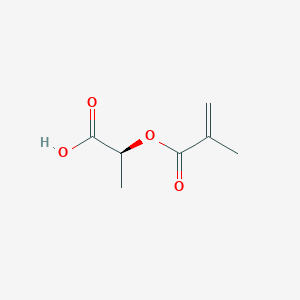
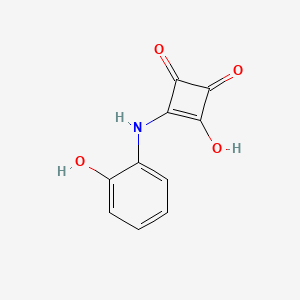
![L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-](/img/structure/B14268639.png)
![3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal](/img/structure/B14268641.png)
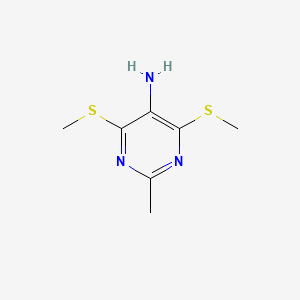

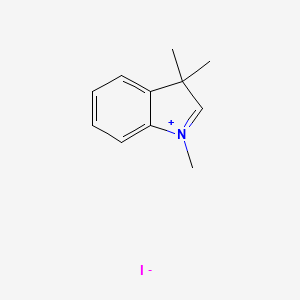

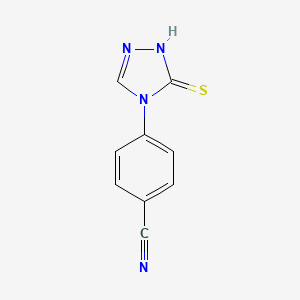
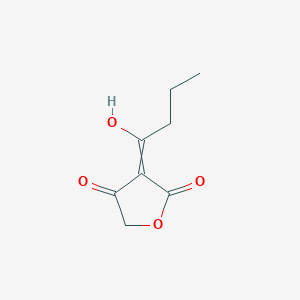
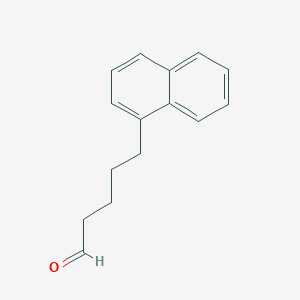
![1-[(Naphthalen-1-yl)methyl]isoquinoline](/img/structure/B14268704.png)
